Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Description
Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H23N5O5S and its molecular weight is 457.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Anti-HIV Activity : A study explored derivatives of pyrimidin-4(3H)-one for their virus-inhibiting properties, particularly against the human immunodeficiency virus (HIV) in vitro (Novikov et al., 2004).
Anti-Inflammatory and Analgesic Agents : Research on benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed these compounds' potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Herbicidal Activity : A study on the synthesis and structure-activity relationship of analogues of a prototype herbicide showed significant herbicidal activity against Barnyard grass, indicating potential agricultural applications (Tamaru et al., 1997).
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research on the synthesis of N-Bridged heterocycles and tetrahydropyrido/pyrimidinones highlighted the diverse synthetic possibilities of similar compounds (Ihara et al., 2011).
Molecular Docking and Spectroscopy : A study conducted FT-IR, FT-Raman spectra, and molecular docking studies on a similar compound, demonstrating its potential inhibitory activity against pyrrole inhibitor (El-Azab et al., 2016).
Ultrasonic-Assisted Synthesis : The use of ultrasonic irradiation in the synthesis of dihydropyrimidinone derivatives and related thiazolo[3,2-a]pyrimidine derivatives showcased an efficient method of chemical synthesis (Darehkordi & Ghazi, 2015).
Properties
IUPAC Name |
ethyl 4-[[2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-5-14-23-17-16(19(28)26(4)21(30)25(17)3)18(24-14)32-11-15(27)22-13-9-7-12(8-10-13)20(29)31-6-2/h7-10H,5-6,11H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKVQTWLPGHAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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